molecular formula C12H18N2O B12065128 2-((1-Ethylpyrrolidin-3-yl)oxy)aniline CAS No. 917909-35-4

2-((1-Ethylpyrrolidin-3-yl)oxy)aniline

Cat. No.: B12065128
CAS No.: 917909-35-4
M. Wt: 206.28 g/mol
InChI Key: UCPBTLKFAYVOEI-UHFFFAOYSA-N
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Description

2-((1-Ethylpyrrolidin-3-yl)oxy)aniline is a chemical compound that features a pyrrolidine ring attached to an aniline moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethylpyrrolidin-3-yl)oxy)aniline typically involves the reaction of 2-chloroaniline with 1-ethyl-3-pyrrolidinol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 1-ethyl-3-pyrrolidinol attacks the chloro group of 2-chloroaniline, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-Ethylpyrrolidin-3-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

2-((1-Ethylpyrrolidin-3-yl)oxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-Ethylpyrrolidin-3-yl)oxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a building block for many biologically active compounds.

    Aniline: An aromatic amine that is a precursor to many dyes, drugs, and polymers.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine with various biological activities.

Uniqueness

2-((1-Ethylpyrrolidin-3-yl)oxy)aniline is unique due to the combination of the pyrrolidine ring and aniline moiety linked through an ether bond. This structure imparts specific chemical and biological properties that can be exploited in various applications, making it distinct from its individual components or other similar compounds.

Properties

CAS No.

917909-35-4

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(1-ethylpyrrolidin-3-yl)oxyaniline

InChI

InChI=1S/C12H18N2O/c1-2-14-8-7-10(9-14)15-12-6-4-3-5-11(12)13/h3-6,10H,2,7-9,13H2,1H3

InChI Key

UCPBTLKFAYVOEI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)OC2=CC=CC=C2N

Origin of Product

United States

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